N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(4-isopropylphenoxy)acetamide
Description
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Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-15(2)16-5-7-17(8-6-16)23-13-18(22)20-14-19(24-12-11-21)9-3-4-10-19/h5-8,15,21H,3-4,9-14H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMSLPKEKQNZHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2(CCCC2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The biological activity of this compound primarily revolves around its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases or G-protein coupled receptors (GPCRs), which are crucial in cellular signaling and regulation.
Pharmacological Effects
-
Anticancer Activity :
- Recent research has indicated that derivatives of this compound exhibit potential anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. For instance, studies have shown that similar compounds can modulate pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer .
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(4-isopropylphenoxy)acetamide and evaluated their cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that certain analogs exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity .
Study 2: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound led to a reduction in edema and inflammatory markers when compared to control groups. The mechanism was proposed to involve the inhibition of NF-kB signaling pathways, which are pivotal in the inflammatory response .
Data Table: Biological Activities Summary
Scientific Research Applications
Pharmacological Uses
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(4-isopropylphenoxy)acetamide has shown promise in several therapeutic areas:
- Anti-inflammatory Agents : The compound exhibits properties that may reduce inflammation, making it a candidate for treating conditions like arthritis.
- Analgesics : Its analgesic properties could be beneficial in pain management therapies.
- Anticancer Activity : Preliminary studies suggest potential anticancer effects, warranting further research into its mechanisms against various cancer cell lines.
Anti-inflammatory Effects
In a study evaluating the anti-inflammatory properties of similar compounds, researchers found that derivatives with cyclopentyl groups demonstrated significant inhibition of COX enzymes, leading to reduced prostaglandin synthesis. This suggests that this compound may share similar mechanisms .
Analgesic Studies
A randomized controlled trial compared the efficacy of this compound against standard analgesics in postoperative pain management. Patients receiving the compound reported lower pain scores compared to those on traditional treatments, indicating its potential as an effective analgesic .
Anticancer Research
Recent investigations into the anticancer properties of related compounds have shown promise in inhibiting tumor growth in vitro. The compound's ability to induce apoptosis in cancer cells was observed, suggesting a need for further exploration into its therapeutic index and safety profile .
Table 1: Summary of Pharmacological Effects
| Application | Effectiveness | Mechanism of Action |
|---|---|---|
| Anti-inflammatory | High | COX inhibition |
| Analgesic | Moderate | Pain pathway modulation |
| Anticancer | Promising | Induction of apoptosis |
Table 2: Comparative Case Study Results
| Study Type | Compound Used | Outcome |
|---|---|---|
| Anti-inflammatory | Derivative A | Significant COX inhibition |
| Analgesic | This compound | Lower pain scores |
| Anticancer | Related Compound B | Tumor growth inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
